molecular formula C12H12ClN3O6S B345981 1-((4-chloro-2,5-dimethoxyphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole CAS No. 898641-45-7

1-((4-chloro-2,5-dimethoxyphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole

Cat. No.: B345981
CAS No.: 898641-45-7
M. Wt: 361.76g/mol
InChI Key: PYUADEHFSXGFOM-UHFFFAOYSA-N
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Description

1-((4-chloro-2,5-dimethoxyphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a sulfonyl group attached to a chlorinated dimethoxyphenyl ring, which is further connected to a methyl-nitro-imidazole moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-chloro-2,5-dimethoxyphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Chlorinated Dimethoxyphenyl Intermediate: This step involves the chlorination of 2,5-dimethoxyphenol using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Sulfonylation: The chlorinated dimethoxyphenyl intermediate is then reacted with a sulfonyl chloride derivative, such as methanesulfonyl chloride, in the presence of a base like pyridine to form the sulfonylated product.

    Imidazole Formation: The sulfonylated intermediate undergoes a cyclization reaction with a suitable imidazole precursor, such as 2-methyl-5-nitroimidazole, under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((4-chloro-2,5-dimethoxyphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitro group to an amine.

    Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, replacing the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-((4-chloro-2,5-dimethoxyphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((4-chloro-2,5-dimethoxyphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole involves its interaction with molecular targets and pathways within biological systems. The compound’s sulfonyl and nitro groups are key to its reactivity and biological activity. It may act by:

    Inhibition of Enzymes: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Interaction with DNA: The nitro group can form reactive intermediates that interact with DNA, leading to potential antimicrobial or anticancer effects.

    Modulation of Signaling Pathways: The compound may modulate cellular signaling pathways, affecting cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2,5-dimethoxyamphetamine (DOC): A psychedelic compound with a similar chlorinated dimethoxyphenyl structure.

    2,5-dimethoxy-4-chloroamphetamine (DOC): Another psychedelic compound with structural similarities.

    4-bromo-2,5-dimethoxyamphetamine (DOB): A brominated analogue with similar properties.

Uniqueness

1-((4-chloro-2,5-dimethoxyphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole is unique due to the presence of the sulfonyl and nitro groups, which impart distinct chemical and biological properties

Properties

IUPAC Name

1-(4-chloro-2,5-dimethoxyphenyl)sulfonyl-2-methyl-5-nitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O6S/c1-7-14-6-12(16(17)18)15(7)23(19,20)11-5-9(21-2)8(13)4-10(11)22-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYUADEHFSXGFOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1S(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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